molecular formula C15H17NO4 B2641019 (2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2503156-08-7

(2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2641019
M. Wt: 275.304
InChI Key: IKVZZFZSCXRLKT-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There is a method for preparing a similar compound, where 2-Aminothiophenol is reacted with methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate . But the exact synthesis analysis for the compound you mentioned is not available.

Scientific Research Applications

Anti-Inflammatory, Analgesic and Antioxidant Potential

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized . These compounds have shown potential in anti-inflammatory, analgesic, and antioxidant applications.

Methods of Application

The aldehydic derivatives were isolated in the diastereomeric form, and the structures were confirmed with NMR, MS and elemental analysis .

Results or Outcomes

Among all the compounds, FM4, FM10 and FM12 were the leading compounds based on their potent IC50 values. The IC50 values of compounds FM4, FM10 and FM12 were 0.74, 0.69 and 0.18 µM, respectively, in COX-2 assay .

Synthesis of Fused Heterocycles

Scientific Field

Organic Chemistry

Summary of the Application

4-Hydroxy-2-quinolones and their synthetic analogous have been used in the synthesis of their heteroannelated derivatives . These compounds have shown unique biological activities.

Methods of Application

4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol .

Results or Outcomes

This method has been used to synthesize a variety of fused heterocycles, many of which have shown unique biological activities .

Enzyme Resolution of Racemic Trans-MMPG

Scientific Field

Biochemistry

Summary of the Application

A novel method for the resolution of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate (racemic trans-MMPG) has been developed . This process involves the use of an enzyme selected from lipases and then converted to Cis-lactam .

Methods of Application

The racemic trans-MMPG is resolved using an enzyme selected from lipases .

Results or Outcomes

The process results in the conversion of racemic trans-MMPG to Cis-lactam .

Synthesis of Novel Fused Quinazolinone Derivatives

Summary of the Application

4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol . This method has been used to synthesize a variety of fused heterocycles, many of which have shown unique biological activities .

Methods of Application

The reaction is carried out in refluxing DMF .

Results or Outcomes

The reaction results in the formation of 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol . This compound is a member of a class of fused heterocycles that have shown unique biological activities .

Future Directions

The future directions for this compound are not clear from the information available .

properties

IUPAC Name

(2S,3S)-1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-11-6-2-9(3-7-11)14-12(15(18)19)8-13(17)16(14)10-4-5-10/h2-3,6-7,10,12,14H,4-5,8H2,1H3,(H,18,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVZZFZSCXRLKT-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.